molecular formula C11H14INO B175950 2-Iodo-pivaloylaniline CAS No. 170959-10-1

2-Iodo-pivaloylaniline

Cat. No.: B175950
CAS No.: 170959-10-1
M. Wt: 303.14 g/mol
InChI Key: QEXYDNSSQLOPGD-UHFFFAOYSA-N
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Description

2-Iodo-pivaloylaniline is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-pivaloylaniline typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 2-iodoaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-pivaloylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-Iodo-pivaloylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-pivaloylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the amide group can form hydrogen bonds with biological molecules, affecting the compound’s activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2,2-dimethylpropanamide
  • N-(2-chlorophenyl)-2,2-dimethylpropanamide
  • N-(2-fluorophenyl)-2,2-dimethylpropanamide

Uniqueness

2-Iodo-pivaloylaniline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reaction pathways and interactions, making this compound particularly valuable in certain applications.

Properties

IUPAC Name

N-(2-iodophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYDNSSQLOPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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